molecular formula C7H3BrCl2F2O B2810721 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene CAS No. 2168997-29-1

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene

Cat. No.: B2810721
CAS No.: 2168997-29-1
M. Wt: 291.9
InChI Key: QKBRTCZXXKQGKL-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene (CAS 2168997-29-1) is an organic compound with the molecular formula C7H3BrCl2F2O and a molecular weight of 291.90 g/mol . This benzene derivative is characterized by bromo, chloro, and difluoromethoxy functional groups attached to the aromatic ring, as represented by the SMILES notation FC(F)Oc1c(Cl)cc(Br)c(Cl)c1 . Its specific structure makes it a valuable multi-halogenated building block in organic synthesis and materials science research. The compound is offered with high purity and is suitable for various research applications, including use as a key intermediate in the development of pharmaceuticals and agrochemicals, as well as in the synthesis of more complex molecular architectures. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . For detailed handling, safety, and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBRTCZXXKQGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene involves several steps, typically starting with the bromination and chlorination of benzene derivatives. One common method includes the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by further chemical transformations . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene can be synthesized through various methods, including nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other functional groups. Its reactivity is influenced by the presence of electronegative atoms (bromine, chlorine, and fluorine), which can enhance its electrophilicity and alter its interaction with nucleophiles.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic compounds. It can participate in:

  • Nucleophilic Substitution Reactions : The halogen atoms can be replaced with other functional groups to create derivatives with desired properties.
  • Coupling Reactions : This compound can be utilized in coupling reactions to synthesize biaryl compounds that are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound. It is being investigated for:

  • Antimicrobial Properties : Studies suggest that halogenated compounds often exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Pharmaceutical Intermediates : Its unique structure allows it to serve as a precursor for synthesizing drugs targeting various diseases.

Material Science

This compound is also used in the development of specialty materials:

  • Fluorinated Polymers : The difluoromethoxy group contributes to the thermal stability and chemical resistance of polymers.
  • Liquid Crystals : Its unique electronic properties are explored in the formulation of liquid crystal displays (LCDs).

Data Table: Applications Overview

Application AreaSpecific Use CasesNotes
Organic SynthesisIntermediate for complex organic compoundsUseful in nucleophilic substitutions
Medicinal ChemistryPotential antimicrobial agentsInvestigated for drug development
Material ScienceDevelopment of fluorinated polymers and LCDsEnhances thermal stability

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of various halogenated compounds, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Biaryl Compounds

In research focused on the synthesis of biaryl derivatives, this compound was employed as a coupling partner. The study demonstrated high yields and selectivity in forming biaryl structures that are crucial in pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogens and the difluoromethoxy group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds with distinct properties and applications .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and physical properties are influenced by the positions and nature of substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Structural Features Electronic Effects
1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene Br (1), Cl (2,5), OCF₂H (4) High halogen density; difluoromethoxy introduces polarity and moderate steric bulk. Strong electron-withdrawing effects (Br, Cl, OCF₂H) deactivate the aromatic ring.
1-Bromo-4-chloro-2,5-dimethoxybenzene Br (1), Cl (4), OMe (2,5) Crystallographic inversion center; disordered Br/Cl sites; planar methoxy groups. Methoxy groups donate electrons, partially offsetting deactivation by Br/Cl.
1-Bromo-4-benzyloxy-3,5-difluorobenzene Br (1), OCH₂Ph (4), F (3,5) Bulky benzyloxy group; fluorine at meta positions. Benzyloxy (electron-donating) and fluorine (electron-withdrawing) compete.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Br (4), OMe (2,5), ethylamine sidechain Phenethylamine backbone with bromo and methoxy substituents. Methoxy groups enhance electron density; bromine directs electrophilic substitution.
Key Observations:
  • Symmetry : Unlike 1-Bromo-4-chloro-2,5-dimethoxybenzene, which exhibits crystallographic symmetry , the target compound lacks such symmetry due to distinct substituents at positions 2 and 5.
  • Polarity : The difluoromethoxy group (OCF₂H) increases polarity compared to methoxy analogs but is less bulky than benzyloxy (OCH₂Ph) .
  • Electronic Effects : The combined electron-withdrawing halogens (Br, Cl) and OCF₂H in the target compound create a highly deactivated aromatic system, contrasting with methoxy-substituted analogs where electron donation moderates deactivation .

Physical and Chemical Properties

Table 2: Hypothesized Physical Properties Based on Substituent Effects
Property Target Compound 1-Bromo-4-chloro-2,5-dimethoxybenzene 1-Bromo-4-benzyloxy-3,5-difluorobenzene
Molecular Weight (g/mol) ~294.4 (calculated) 265.5 ~313.2 (calculated)
Melting Point Likely >150°C (high halogen content) Reported crystalline structure; high melting Lower due to bulky benzyloxy group
Solubility Moderate in polar aprotic solvents (e.g., DMF) Soluble in CHCl₃ Low solubility in polar solvents
Reactivity Susceptible to Suzuki coupling at Br site Used in Suzuki reactions Limited by steric hindrance from benzyloxy

Biological Activity

1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene is a compound of interest in both chemical and biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7H3BrCl2F2O
  • CAS Number : 2168997-29-1
  • IUPAC Name : this compound

The presence of bromine, chlorine, and difluoromethoxy groups contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways.

Target Interactions

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial for regulating cell proliferation and survival. It interacts with ATP-binding sites in kinases, leading to inhibition of cellular signaling pathways that promote cancer cell growth .
  • Antiproliferative Activity : Studies have indicated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it demonstrated significant activity against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Value (µM)Reference
AntiproliferativeHCT1167.76
AntiproliferativeOVCAR-89.76
Kinase InhibitionALK Kinase2.9
CytotoxicityVarious>10

Case Study 1: Anticancer Properties

In a study evaluating various substituted phenyl compounds, this compound was found to possess significant anticancer properties. The study highlighted its effectiveness in inhibiting tumor growth in vivo models when administered at specific dosages . The compound's structure was noted to enhance its interaction with target proteins involved in cancer progression.

Case Study 2: Environmental Impact Assessment

Research into the environmental effects of this compound revealed that it could potentially disrupt aquatic ecosystems due to its bioaccumulation potential. Toxicological assessments indicated that exposure could lead to adverse effects on aquatic organisms, necessitating further investigation into its environmental fate and transport .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-2,5-dichloro-4-(difluoromethoxy)benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Chlorination/Bromination : A common approach involves sequential halogenation. For example, chlorination of a brominated precursor using HCl/H₂O₂ under controlled temperatures (e.g., 0–25°C) can introduce chlorine atoms selectively . Bromination may employ N-bromosuccinimide (NBS) with catalysts like FeBr₃ or AlBr₃ in inert solvents (e.g., CHCl₃) .
  • Functional Group Introduction : The difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) on hydroxy precursors .
    • Optimization : Yield depends on stoichiometry, temperature, and steric effects from adjacent substituents. For example, excess brominating agents may lead to over-halogenation, reducing purity .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular conformation?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction reveals planar aromatic rings with substituents (Br, Cl, difluoromethoxy) lying close to the ring plane. Dihedral angles between substituents and the benzene ring (e.g., 8.8° for methoxy groups) indicate minimal steric distortion .
  • Disorder Modeling : Halogen atoms (Br/Cl) may exhibit positional disorder, refined using SHELXL restraints (e.g., DFIX for bond lengths, EADP for thermal parameters) .
    • Data Table :
ParameterValueSource
Dihedral Angle (OCHF₂)8.8° ± 0.4°
C–Br Bond Length1.89 Å

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence Suzuki coupling reactions with this compound?

  • Mechanistic Insights :

  • The bromine atom acts as the primary coupling site due to its high electronegativity and leaving-group ability. Adjacent chlorine and difluoromethoxy groups electronically deactivate the ring but sterically hinder Pd catalyst access, requiring optimized ligands (e.g., Pd(PPh₃)₄) .
  • Substituent Effects : Difluoromethoxy’s electron-withdrawing nature reduces electron density at the coupling site, slowing oxidative addition. Pre-activation with microwave irradiation or elevated temperatures (80–100°C) improves reaction rates .

Q. What are the potential biological applications of derivatives synthesized from this compound, and how is activity validated?

  • Medicinal Chemistry :

  • Derivatives are explored as enzyme inhibitors (e.g., BACE1 for Alzheimer’s) due to halogen-enhanced binding affinity and metabolic stability. In vitro assays (e.g., fluorescence polarization) measure inhibition constants (Ki) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing Cl with F) alters lipophilicity and target interaction. Computational docking (e.g., AutoDock) predicts binding poses .

Q. How can crystallographic disorder in halogenated positions be resolved during structural refinement?

  • Refinement Strategies :

  • Disordered Sites : Halogen atoms (Br/Cl) occupying the same site are modeled with partial occupancy (e.g., 50:50) and restrained using DFIX (bond length) and SIMU (thermal motion similarity) in SHELXL .
  • Validation : Residual electron density maps and R-factor convergence (e.g., R1 < 0.05) confirm refinement accuracy .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile halogenated byproducts (e.g., HBr, Cl₂).
  • Storage : Inert atmosphere (N₂/Ar) and amber glass to prevent light-induced decomposition .

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